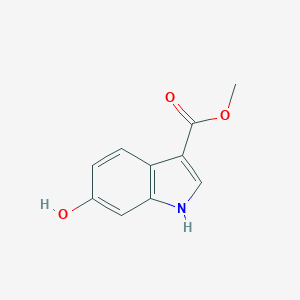

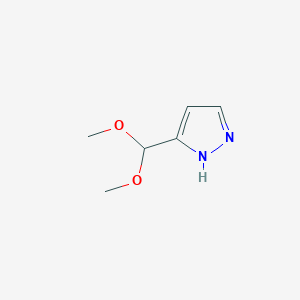

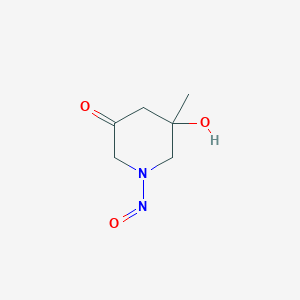

![molecular formula C10H6N2OS B049849 Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde CAS No. 114095-04-4](/img/structure/B49849.png)

Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde

Overview

Description

Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde is a useful research compound. Its molecular formula is C10H6N2OS and its molecular weight is 202.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde and its derivatives have been found to exhibit significant activity against Mycobacterium tuberculosis (Mtb) H37Ra . The primary target of these compounds is the Pantothenate synthetase of Mtb .

Mode of Action

The mode of action of this compound involves a selective inhibition of Mtb . Molecular docking and dynamics studies suggest that the compound interacts with its target, Pantothenate synthetase, leading to changes in the protein-ligand complex .

Biochemical Pathways

The compound’s interaction with pantothenate synthetase suggests it may influence the biosynthesis of coenzyme a, a crucial factor in various metabolic pathways .

Pharmacokinetics

In silico admet predictions have been used to guide the design and synthesis of novel this compound analogues .

Result of Action

The compound has shown significant in vitro antitubercular activity, with no acute cellular toxicity observed towards the MRC-5 lung fibroblast cell line . This suggests that the compound’s action results in the selective inhibition of Mtb, potentially making it a promising candidate for the development of new anti-mycobacterial agents .

Action Environment

The compound’s selective inhibition of mtb suggests it may be effective in a variety of environments where mtb is present .

Biochemical Analysis

Biochemical Properties

Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde has been found to interact with various enzymes and proteins. For instance, it has been shown to have antimycobacterial activity, suggesting that it may interact with enzymes involved in the metabolism of Mycobacterium tuberculosis

Cellular Effects

In cellular studies, this compound has demonstrated significant activity against certain cancer cell lines . It has been found to influence cell function by affecting cell signaling pathways and gene expression . The specific cellular processes influenced by this compound are still being explored.

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression

Properties

IUPAC Name |

imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2OS/c13-6-7-5-12-8-3-1-2-4-9(8)14-10(12)11-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYWXAXVILRRBCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N3C=C(N=C3S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10402374 | |

| Record name | Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114095-04-4 | |

| Record name | Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

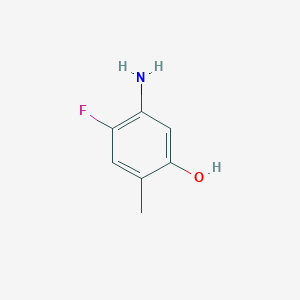

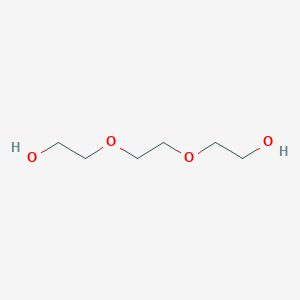

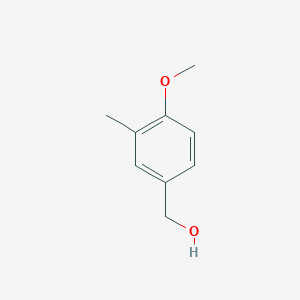

![2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B49777.png)

![[(2R,3S,4R,5R,6S)-3-hydroxy-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B49796.png)